Regioisomeric LogP Differentiation
The target compound places the 1-methylimidazole ring at the C₁ position of the propanol backbone (with the amine at C₃). Its closest regioisomer, 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol (CAS 2228513-70-8), shifts the imidazole to C₂. Computational prediction indicates a lower calculated logP (cLogP) for the C₁-isomer compared to the C₂-isomer, reflecting the different hydrogen-bonding capacity of the secondary alcohol when adjacent to the imidazole ring versus when it is geminal [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.1 ± 0.3 (predicted, ChemAxon) |
| Comparator Or Baseline | CAS 2228513-70-8: cLogP = 0.5 ± 0.3 (predicted, ChemAxon) |
| Quantified Difference | ΔcLogP ≈ 0.4 log units |
| Conditions | In silico prediction using ChemAxon software; experimental logP not reported for either compound. |
Why This Matters
A logP difference of 0.4 units can alter membrane permeability by approximately two-fold, impacting cellular uptake in cell-based assays and requiring different formulation strategies.
- [1] Chemicalize (ChemAxon). Predicted Properties for CAS 1872525-20-6 and CAS 2228513-70-8. https://chemicalize.com/ (accessed 2026-05-01). View Source
